1-[4-(2-Chloro-6-fluoro-4-(trifluoromethyl)-phenoxy)phenyl]ethanone
Overview
Description
1-[4-(2-Chloro-6-fluoro-4-(trifluoromethyl)-phenoxy)phenyl]ethanone is a complex organic compound characterized by the presence of multiple halogen atoms and a trifluoromethyl group
Mechanism of Action
Mode of Action
It’s known that the compound contains a trifluoromethyl group, which is often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates . The presence of this group could influence the compound’s interaction with its potential targets .
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways. The compound’s structural features suggest that it might interact with proteins or enzymes that have affinity for aromatic and halogenated compounds .
Pharmacokinetics
Its predicted boiling point is 2328±400 °C, and its predicted density is 1409±006 g/cm3 . These properties could influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific target and pathway information .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could influence the compound’s action, efficacy, and stability. For instance, its stability could be affected by temperature given its predicted boiling point . .
Preparation Methods
The synthesis of 1-[4-(2-Chloro-6-fluoro-4-(trifluoromethyl)-phenoxy)phenyl]ethanone typically involves multiple steps, including halogenation and coupling reactions. One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. Industrial production methods may involve large-scale synthesis using similar coupling reactions, optimized for yield and purity.
Chemical Reactions Analysis
1-[4-(2-Chloro-6-fluoro-4-(trifluoromethyl)-phenoxy)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(2-Chloro-6-fluoro-4-(trifluoromethyl)-phenoxy)phenyl]ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
1-[4-(2-Chloro-6-fluoro-4-(trifluoromethyl)-phenoxy)phenyl]ethanone can be compared with other similar compounds, such as:
4-Chlorobenzotrifluoride: Shares the trifluoromethyl group but differs in the overall structure and reactivity.
Fluorinated Quinolines: Exhibit similar halogenation patterns but have distinct biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
1-[4-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF4O2/c1-8(21)9-2-4-11(5-3-9)22-14-12(16)6-10(7-13(14)17)15(18,19)20/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXZCYWYZCZXIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2Cl)C(F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201165158 | |
Record name | 1-[4-[2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy]phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201165158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-09-5 | |
Record name | 1-[4-[2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy]phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914637-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-[2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy]phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201165158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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